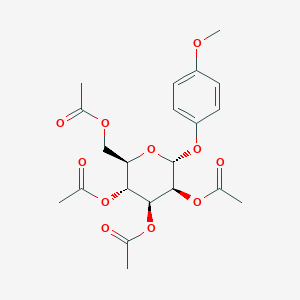

![molecular formula C5H4N4O B097623 1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one CAS No. 16328-63-5](/img/structure/B97623.png)

1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one

Vue d'ensemble

Description

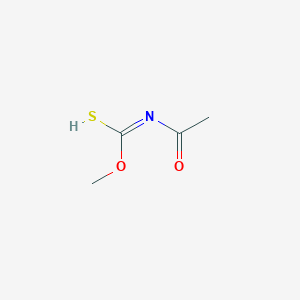

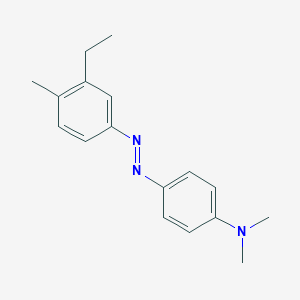

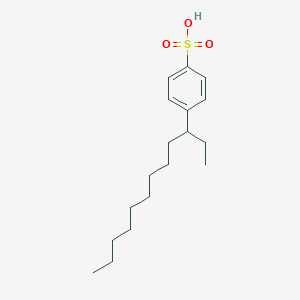

1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one is a heterocyclic compound that is part of the imidazopyrazinone family. These compounds are known for their planar ring structure and aromatic character, which is influenced by the presence of a zwitter-ionic resonance structure . Imidazopyrazinones are versatile scaffolds in organic synthesis and drug development due to their unique structural features and potential biological activities .

Synthesis Analysis

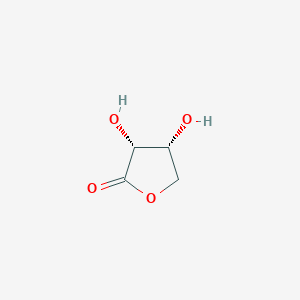

The synthesis of imidazopyrazinones and their derivatives can be achieved through various strategies. For instance, substituted imidazo[1,5-a]pyrazines can be synthesized via mono-, di-, and directed remote metalation strategies, leading to a range of functionalized derivatives . Additionally, solution phase synthesis methods have been described for the formation of imidazo[1,2-b]pyrazol-2-ones, involving the formation of 5-aminopyrazoles followed by intramolecular cyclodehydration . The synthesis of imidazo[1,2-a]pyrazine-3,6-diones from alpha-amino acids has also been reported, which involves a multi-step process including O-acylation, acyl transfer, intramolecular condensation, and water elimination .

Molecular Structure Analysis

The molecular structure of imidazopyrazinones is characterized by a planar ring system with a weakened carbonyl character, which contributes to the aromaticity of the compound . The bond length alternations and NMR chemical shifts support the presence of aromatic character in the imidazopyrazinone rings . The molecular structure is also influenced by the pattern and position of substitution, which can affect the reactivity and biological activity of the compounds .

Chemical Reactions Analysis

Imidazopyrazinones undergo various chemical reactions based on their reactivity and the position of substitution. For example, regioselective metalation reactions can be used to introduce functional groups at specific positions on the imidazopyrazinone ring . The reactivity of these compounds can also be exploited in the synthesis of novel heterocyclic systems, such as the triazadibenzo[cd,f]azulen-7(6H)-one tricyclic ring system . Furthermore, the luminescence properties of imidazopyrazinone compounds have been studied, with applications in bioluminescence and chemiluminescence .

Physical and Chemical Properties Analysis

Imidazopyrazinones exhibit solvatochromism, which is the change in color with the polarity of the solvent, due to hydrogen-bonding interactions with solvent molecules . This property, along with their luminescence, makes them interesting for applications in bioassays . The physical properties, such as melting points and solubility, can vary depending on the substitution pattern and the presence of functional groups .

Applications De Recherche Scientifique

Synthesis and Reactivity

1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one serves as a versatile scaffold in organic synthesis and drug development. Its synthesis, reactivity, and multifarious biological activity have been extensively studied. This compound is often used due to its pattern and position of substitution, which aids in future developments in the scientific field (Goel, Luxami, & Paul, 2015).

Luminescence Properties

The compound demonstrates significant luminescence properties. It is used in studying the bioluminescence of marine organisms and has potential applications in bioassays due to its chemiluminescence and enhanced chemiluminescence (Teranishi, 2007).

Chemical Synthesis

A mild and efficient iodine-mediated intramolecular heteroannulation approach has been developed for constructing the imidazo[1,2-a]pyrazinone core. This metal-free protocol enables the creation of densely functionalized imidazo[1,2-a]pyrazinone-3-carbaldehydes, highlighting its versatility in chemical synthesis (Mishra et al., 2013).

Structural and Spectroscopic Studies

The fundamental physical properties, including crystal structures and spectroscopic characteristics, of various derivatives of this compound have been investigated. These studies provide insights into the aromatic character and solvatochromism of these derivatives, which are crucial for understanding their chemical behavior (Nakai et al., 2003).

Catalyzed Synthesis

The compound is also involved in palladium-catalyzed amide coupling reactions, demonstrating its importance in facilitating quick access to products with substitution at specific positions, thus making it a valuable tool in medicinal chemistry (Rosenberg, Zhao, & Clark, 2012).

Biological Evaluation

Imidazo[4,5-b]pyrazin-2-one derivatives have been synthesized and evaluated for their antimicrobial activities, suggesting their potential as chemotherapeutic agents. This aspect highlights the compound's role in the development of new medications (Dangi, Hussain, & Talesara, 2011).

Safety And Hazards

Propriétés

IUPAC Name |

1,3-dihydroimidazo[4,5-b]pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c10-5-8-3-4(9-5)7-2-1-6-3/h1-2H,(H2,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKLYWOFLUIKCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=N1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60299352 | |

| Record name | 1,3-dihydro-2h-imidazo[4,5-b]pyrazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one | |

CAS RN |

16328-63-5 | |

| Record name | 16328-63-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 16328-63-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 16328-63-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-dihydro-2h-imidazo[4,5-b]pyrazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate](/img/structure/B97558.png)

![2H-Naphtho[1,8-bc]furan-6,7-dione, 3-hydroxy-2,2,5,8-tetramethyl-](/img/structure/B97559.png)

![7-Chloro-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B97562.png)